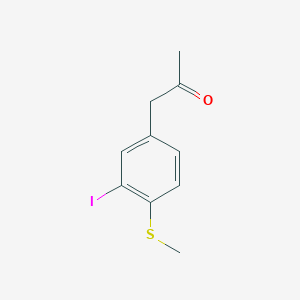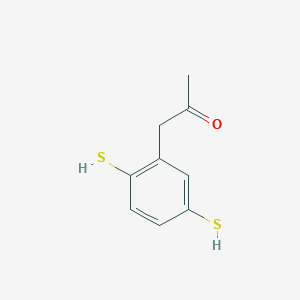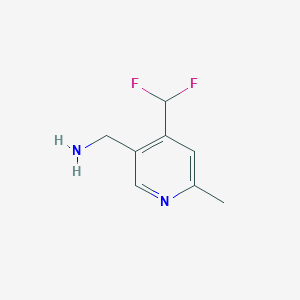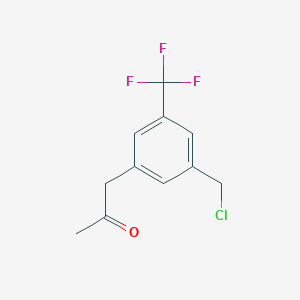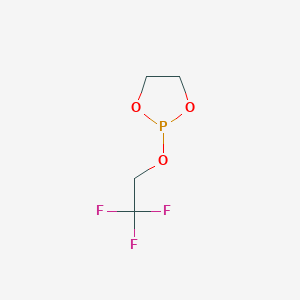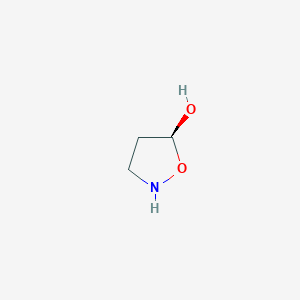
(S)-isoxazolidin-5-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-isoxazolidin-5-ol is a chiral compound that belongs to the class of isoxazolidines. Isoxazolidines are five-membered heterocyclic compounds containing an oxygen and a nitrogen atom. The (S)-isomer indicates that the compound has a specific three-dimensional arrangement, which can have significant implications for its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-isoxazolidin-5-ol typically involves the cyclization of appropriate precursors. One common method is the 1,3-dipolar cycloaddition reaction between a nitrone and an alkene. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may involve crystallization or chromatography techniques to ensure the desired enantiomeric purity.
Chemical Reactions Analysis
Types of Reactions
(S)-isoxazolidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The nitrogen-oxygen bond can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) are common.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of isoxazolidin-5-one.
Reduction: Formation of isoxazolidine.
Substitution: Formation of various substituted isoxazolidines depending on the substituent introduced.
Scientific Research Applications
(S)-isoxazolidin-5-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its chiral nature, which can lead to specific interactions with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-isoxazolidin-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atom can form hydrogen bonds with biological molecules, influencing their activity. The chiral nature of the compound allows it to interact selectively with enzymes and receptors, potentially leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Isoxazolidin-3-ol: Another isoxazolidine derivative with a hydroxyl group at a different position.
Isoxazolidin-4-one: Contains a carbonyl group instead of a hydroxyl group.
Uniqueness
(S)-isoxazolidin-5-ol is unique due to its specific chiral configuration and the presence of a hydroxyl group at the 5-position. This configuration can lead to distinct chemical reactivity and biological activity compared to other isoxazolidine derivatives.
Properties
Molecular Formula |
C3H7NO2 |
|---|---|
Molecular Weight |
89.09 g/mol |
IUPAC Name |
(5S)-1,2-oxazolidin-5-ol |
InChI |
InChI=1S/C3H7NO2/c5-3-1-2-4-6-3/h3-5H,1-2H2/t3-/m0/s1 |
InChI Key |
JYILCGUFTJZKGO-VKHMYHEASA-N |
Isomeric SMILES |
C1CNO[C@@H]1O |
Canonical SMILES |
C1CNOC1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


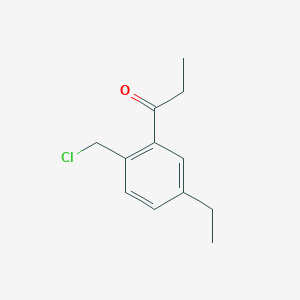
![tert-Butyl 3-amino-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazine-7(8H)-carboxylate](/img/structure/B14056515.png)
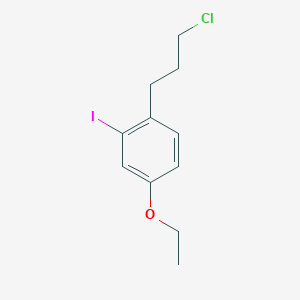
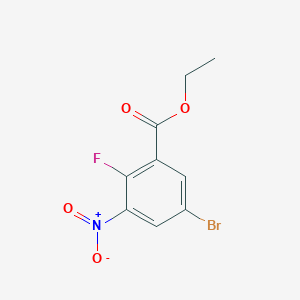
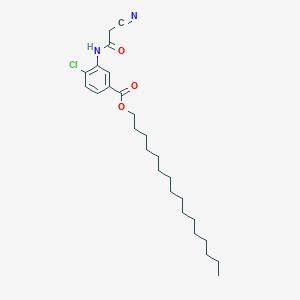
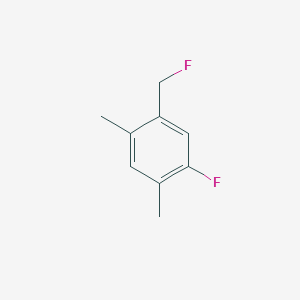
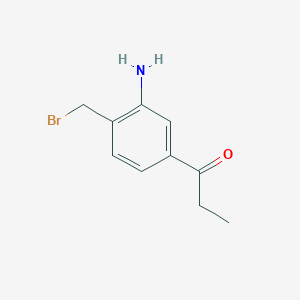
![1-Hexadecanoyl-2-{12-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]dodecanoyl}-sn-glycero-3-phosphocholine](/img/structure/B14056556.png)
